1-[(4-bromo-1-naphthyl)sulfonyl]piperidine
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Overview
Description
1-[(4-bromo-1-naphthyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromonaphthalene group attached to a sulfonyl group, which is further connected to a piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]piperidine typically involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-1-naphthyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3)
Oxidation Reactions: Oxidizing agents (e.g., mCPBA, H2O2)
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4)
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom
Oxidation Products: Sulfoxides or sulfones
Reduction Products: Sulfides
Scientific Research Applications
1-[(4-bromo-1-naphthyl)sulfonyl]piperidine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group can act as an electrophilic center, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chloronaphthalen-1-yl)sulfonyl]piperidine
- 1-[(4-Fluoronaphthalen-1-yl)sulfonyl]piperidine
- 1-[(4-Methylnaphthalen-1-yl)sulfonyl]piperidine
Uniqueness
1-[(4-bromo-1-naphthyl)sulfonyl]piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C15H16BrNO2S |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C15H16BrNO2S/c16-14-8-9-15(13-7-3-2-6-12(13)14)20(18,19)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
InChI Key |
ZLSHTODVBAKDMZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
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